Mutated EGFR-IN-1

Catalog No.
S547919
CAS No.
1421372-66-8
M.F
C25H31N7O
M. Wt
445.56
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mutated EGFR-IN-1

CAS Number

1421372-66-8

Product Name

Mutated EGFR-IN-1

IUPAC Name

1-N-[2-(dimethylamino)ethyl]-5-methoxy-1-N-methyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine

Molecular Formula

C25H31N7O

Molecular Weight

445.56

InChI

InChI=1S/C25H31N7O/c1-30(2)12-13-31(3)23-15-24(33-5)21(14-19(23)26)29-25-27-11-10-20(28-25)18-16-32(4)22-9-7-6-8-17(18)22/h6-11,14-16H,12-13,26H2,1-5H3,(H,27,28,29)

InChI Key

HTNTZPBKKCORTP-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)CCN(C)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

Mutated EGFR-IN-1;HY-78869;AZD9291DA HCl salt;N1-[2-(diMethylaMino)ethyl]-5-Methoxy-N1-Methyl-N4-[4-(1-Methyl-1H-indol-3-yl)-2-pyriMidinyl]benzene-1,2,4-triamine;AZD9291 int-5;N1-[2-(Dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-1,2,4-benzenetriamine;1,2,4-Benzenetriamine, N1-[2-(dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-;AZD9291 3

Description

The exact mass of the compound Mutated EGFR-IN-1 is 445.25901 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Understanding EGFR Mutations and Cancer

EGFR is a protein found on the surface of some cells. It plays a role in cell growth and division. Mutations in the EGFR gene can lead to the production of abnormal EGFR proteins that can cause cells to grow and divide uncontrollably, which can contribute to the development of certain cancers, particularly lung cancer [Source: National Cancer Institute (.gov) ].

Development of Targeted Therapies

Scientists are studying mutated EGFR-IN-1 to better understand how these mutations affect EGFR function and how they contribute to cancer development. This knowledge can be used to design drugs that target these specific mutations. These drugs, called EGFR inhibitors, work by blocking the activity of the mutated EGFR protein, thereby stopping the uncontrolled growth of cancer cells [Source: ScienceDirect ].

Research Models for Drug Development

Mutated EGFR-IN-1 can be used in laboratory models to study the effects of EGFR inhibitors and develop new and more effective cancer therapies. Researchers can use cells or animal models that have been engineered to express mutated EGFR-IN-1 to test the efficacy and safety of potential drugs [Source: Journal of Thoracic Oncology ].

Mutated EGFR-IN-1 is a compound designed to target specific mutations in the epidermal growth factor receptor (EGFR), particularly those associated with non-small cell lung cancer (NSCLC). The compound is particularly effective against exon 20 insertion mutations, which are known to confer resistance to conventional EGFR inhibitors. These mutations result from in-frame insertions or duplications within the EGFR gene, leading to constitutive activation of the receptor, promoting tumor growth and survival. Mutated EGFR-IN-1 aims to selectively inhibit these aberrant forms of the receptor, thereby offering a therapeutic avenue for patients with these specific mutations .

  • Wildtype (unmutated) EGFR normally regulates cell growth. Mutations in the EGFR gene, particularly activating mutations, can lead to the protein being constantly switched "on," promoting uncontrolled cell proliferation and survival [2].
  • EGFR mutations themselves are not hazardous but can contribute to cancer development.

Further Information

EGFR mutations are a well-researched area in cancer biology. Here are some resources for further reading:

  • American Lung Association: EGFR and Lung Cancer 1:
  • WebMD: What Are EGFR Mutations in NSCLC? 2:
  • Nature Journal: Targeting pyruvate dehydrogenase kinase 1 overcomes EGFR C797S mutation-driven osimertinib resistance in non-small cell lung cancer 3:
Involving Mutated EGFR-IN-1 primarily focus on its binding interactions with the mutated forms of the EGFR protein. The compound is designed to fit into the ATP-binding pocket of the receptor, preventing ATP from binding and thus inhibiting downstream signaling pathways that promote cell proliferation. The specific binding affinity and kinetics of Mutated EGFR-IN-1 vary depending on the mutation type, with exon 20 insertions showing distinct resistance profiles against traditional inhibitors like gefitinib and erlotinib .

Mutated EGFR-IN-1 exhibits significant biological activity against cancer cell lines harboring EGFR exon 20 insertion mutations. Preclinical studies have demonstrated its ability to reduce cell proliferation and induce apoptosis in these cells. Notably, it has shown enhanced potency compared to first-generation tyrosine kinase inhibitors (TKIs) and even some second-generation TKIs, making it a promising candidate for clinical application in treating NSCLC with these specific mutations .

The synthesis of Mutated EGFR-IN-1 involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors that contain functional groups amenable to further modification.
  • Chemical Modifications: Key reactions include nucleophilic substitutions and coupling reactions that introduce specific moieties essential for binding to the mutated EGFR.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological assays.
  • Characterization: Structural characterization is performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of the compound .

Mutated EGFR-IN-1 is primarily aimed at treating patients with NSCLC who have developed resistance due to specific mutations in the EGFR gene. Its targeted mechanism allows it to be used in:

  • Clinical Trials: Evaluating its efficacy and safety in patients with exon 20 insertion mutations.
  • Combination Therapies: Potentially used alongside other therapies to overcome resistance mechanisms associated with multiple mutations in EGFR .
  • Personalized Medicine: Tailoring treatment regimens based on genetic profiling of tumors to enhance treatment outcomes for patients with uncommon EGFR mutations .

Interaction studies have shown that Mutated EGFR-IN-1 binds selectively to mutated forms of the EGFR receptor, particularly those involving exon 20 insertions. These studies utilize surface plasmon resonance (SPR) and other biophysical methods to quantify binding affinities and kinetics. The compound has demonstrated a unique ability to overcome steric hindrance caused by bulky residues introduced by these mutations, maintaining effective inhibition of downstream signaling pathways associated with tumor growth .

Several compounds are similar in function or target profile to Mutated EGFR-IN-1. Here’s a comparison highlighting its uniqueness:

CompoundTarget MutationMechanism of ActionUnique Features
AfatinibCommon EGFR mutationsIrreversible inhibitor of all ErbB family receptorsBroad-spectrum activity but less effective against exon 20 insertions
DacomitinibCommon & some uncommon mutationsSelective inhibitor of EGFREffective against T790M but not specifically designed for exon 20 insertions
PoziotinibExon 20 insertionsSelective inhibitor targeting exon 20 insertionsSpecifically designed for exon 20 insertions but may have different pharmacokinetic properties compared to Mutated EGFR-IN-1
OsimertinibT790M mutationIrreversible inhibitor selective for T790MPrimarily targets T790M mutation; less effective against other uncommon mutations

Mutated EGFR-IN-1 stands out due to its focused action on exon 20 insertion mutations, providing a targeted therapeutic option where others may fail .

Molecular Formula and Weight (C25H31N7O, 445.56)

Mutated Epidermal Growth Factor Receptor Inhibitor-1 is characterized by its molecular formula C25H31N7O and molecular weight of 445.56 daltons [1] [4] [6]. This compound exhibits a distinctive chemical composition containing 25 carbon atoms, 31 hydrogen atoms, 7 nitrogen atoms, and 1 oxygen atom, establishing its classification as a nitrogen-rich heterocyclic compound [1] [6] [7]. The molecular weight of 445.56 represents the sum of atomic masses based on the standard atomic weight scale [1] [4].

The compound's molecular density has been predicted to be 1.21 ± 0.1 grams per cubic centimeter, indicating a relatively dense organic structure consistent with its heterocyclic aromatic nature [1] [7]. The molecular structure contains multiple aromatic ring systems that contribute to its overall molecular weight distribution and three-dimensional configuration [1] [6].

PropertyValueReference
Molecular FormulaC25H31N7O [1] [4] [6]
Molecular Weight445.56 Da [1] [4] [6]
Predicted Density1.21 ± 0.1 g/cm³ [1] [7]
Chemical Abstracts Service Number1421372-66-8 [1] [4] [6]

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry systematic name for Mutated Epidermal Growth Factor Receptor Inhibitor-1 is 1-N-[2-(dimethylamino)ethyl]-5-methoxy-1-N-methyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine [6] [24]. This comprehensive nomenclature describes the complete structural architecture including the benzene triamine core, the dimethylaminoethyl substituent, the methoxy functionality, and the methylindole-pyrimidine moiety [6] [24].

Alternative chemical designations for this compound include N1-[2-(dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-1,2,4-benzenetriamine [1] [6]. The compound is also known by various synonyms in pharmaceutical and research contexts, including AZD9291 intermediate, OMT-3, CS-1173, HY-78869, AZD9291 3, AZD9291DA, AZD9291 N-2, AZD9291 int-5, Osimertinib N-2, and AZD9291 INT1 N-2 [1].

The International Chemical Identifier key for this compound is HTNTZPBKKCORTP-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical identification [1] [6] [24]. The Simplified Molecular Input Line Entry System representation is CN(CCN(C1=CC(OC)=C(NC2=NC=CC(C(C3=CC=CC=C34)=CN4C)=N2)C=C1N)C)C, which encodes the complete structural information in a linear text format [5] [7].

Physical and Chemical Properties

Mutated Epidermal Growth Factor Receptor Inhibitor-1 exhibits specific physical and chemical characteristics that define its behavior under various conditions [1] [7]. The compound appears as a powder at room temperature, indicating its solid-state nature under standard atmospheric conditions [1] [7]. The predicted boiling point is 676.5 ± 65.0 degrees Celsius, suggesting high thermal stability attributed to its aromatic ring systems and intermolecular interactions [1] [6].

The compound demonstrates excellent solubility in dimethyl sulfoxide, with concentrations reaching at least 75 milligrams per milliliter (168.33 millimolar) [1] [7]. This high solubility in polar aprotic solvents indicates the presence of hydrogen bond accepting sites and polar functional groups within its molecular structure [1] [7]. The predicted acid dissociation constant (pKa) value of 9.07 ± 0.28 suggests basic properties, likely attributed to the multiple amine functionalities present in the molecule [1].

Storage recommendations specify maintenance at negative twenty degrees Celsius to preserve chemical stability and prevent degradation [1] [4] [7]. This temperature requirement indicates potential sensitivity to ambient conditions and the need for controlled environments to maintain compound integrity [1] [7].

Physical PropertyValueConditions
Physical FormPowderRoom temperature [1] [7]
Boiling Point676.5 ± 65.0°CPredicted at 760 mmHg [1] [6]
Solubility (DMSO)≥75 mg/mL(168.33 mM) [1] [7]
pKa9.07 ± 0.28Predicted [1]
Storage Temperature-20°CRecommended [1] [4] [7]
Density1.21 ± 0.1 g/cm³Predicted [1] [7]

Key Functional Groups and Their Biochemical Significance

The molecular architecture of Mutated Epidermal Growth Factor Receptor Inhibitor-1 incorporates several critical functional groups that contribute to its biological activity [15] [16]. The benzene-1,2,4-triamine core structure provides multiple nitrogen atoms capable of forming hydrogen bonds with target proteins, enhancing binding affinity and selectivity [15] [16]. The dimethylaminoethyl substituent introduces basicity and potential for electrostatic interactions with negatively charged amino acid residues in the binding pocket [15] [16].

The methoxy group (-OCH3) attached to the benzene ring contributes to the compound's lipophilicity while providing an oxygen atom for potential hydrogen bonding interactions [15] [16]. This functional group has been demonstrated to enhance inhibitory potential against mutant Epidermal Growth Factor Receptor forms compared to compounds lacking methoxy substitution [15]. The indole moiety, specifically the 1-methylindol-3-yl group, represents a crucial pharmacophore that interacts with hydrophobic regions of the target kinase domain [15] [16].

The pyrimidine ring system serves as a central scaffold that positions other functional groups in optimal orientations for target binding [15] [16]. Studies have shown that pyrimidine-containing compounds demonstrate enhanced selectivity for mutant Epidermal Growth Factor Receptor over wild-type forms, with the pyrimidine core being essential for maintaining high binding affinity [15] [16]. The nitrogen atoms within the pyrimidine ring can participate in hydrogen bonding with key amino acid residues in the adenosine triphosphate binding site [15] [16].

Functional GroupChemical FormulaBiochemical Significance
Benzene-1,2,4-triamineC6H3(NH2)3Hydrogen bonding, binding affinity [15] [16]
Dimethylaminoethyl(CH3)2NCH2CH2-Basicity, electrostatic interactions [15] [16]
Methoxy-OCH3Lipophilicity, hydrogen bonding [15]
1-Methylindol-3-ylC9H8N(CH3)Hydrophobic interactions, selectivity [15] [16]
PyrimidineC4H4N2Central scaffold, adenosine triphosphate site binding [15] [16]

Structural Relationship to Osimertinib as a Desacryl Analogue

Mutated Epidermal Growth Factor Receptor Inhibitor-1 functions as a desacryl analogue of osimertinib, sharing significant structural homology while lacking the acrylamide electrophilic warhead characteristic of the parent compound [12] [17] [19]. The mono-anilino-pyrimidine framework represents the core structural motif common to both compounds, providing the essential binding interactions with the kinase domain [12] [19]. This architectural similarity enables the compound to occupy the same binding pocket as osimertinib while exhibiting distinct reactivity profiles [12] [17].

The absence of the acrylamide functionality in Mutated Epidermal Growth Factor Receptor Inhibitor-1 results in reversible rather than irreversible binding to the target kinase [12] [17]. Osimertinib forms covalent bonds with cysteine-797 through its acrylamide group, whereas the desacryl analogue relies on non-covalent interactions for target engagement [12] [17]. This structural modification affects both binding kinetics and duration of action, with the analogue demonstrating different pharmacological profiles compared to the covalent parent compound [12] [17].

Structural studies have revealed that both compounds adopt similar binding conformations within the adenosine triphosphate binding site, with the pyrimidine ring forming hydrogen bonds with methionine-793 and glutamine-791 in the hinge region [12] [20]. The indole moiety in both structures occupies a hydrophobic pocket formed by leucine and valine residues, contributing to binding specificity and selectivity over wild-type Epidermal Growth Factor Receptor [12] [20].

Structural FeatureOsimertinibMutated EGFR-IN-1Functional Impact
Core FrameworkMono-anilino-pyrimidineMono-anilino-pyrimidineBinding site recognition [12] [19]
Acrylamide GroupPresentAbsentCovalent vs. reversible binding [12] [17]
Indole Substitution1-Methylindol-3-yl1-Methylindol-3-ylHydrophobic interactions [12] [20]
Binding ModeIrreversible (Cys797)ReversibleDuration of action [12] [17]

Distinctive Mono-Anilino-Pyrimidine Architecture

The mono-anilino-pyrimidine architecture of Mutated Epidermal Growth Factor Receptor Inhibitor-1 represents a distinctive structural class designed for selective inhibition of mutant Epidermal Growth Factor Receptor forms [16] [19]. This architectural framework consists of a central pyrimidine ring substituted with an aniline derivative at the 2-position and an indole-containing heterocycle at the 4-position [16] [19]. The mono-anilino designation distinguishes this structural class from di-anilino-quinazoline inhibitors, providing enhanced selectivity profiles and reduced off-target effects [16] [19].

The pyrimidine core adopts a planar configuration that facilitates optimal interactions with the adenosine triphosphate binding pocket of the kinase domain [16]. The 4-position substitution with the 1-methylindol-3-yl group extends into a hydrophobic cavity adjacent to the gatekeeper threonine-790 residue, contributing to the compound's selectivity for mutant forms containing the T790M substitution [16] [20]. This structural arrangement creates a molecular scaffold that preferentially binds to the altered binding pocket topology present in resistant mutant forms [16] [20].

The aniline component at the 2-position of the pyrimidine ring provides additional binding interactions through its aromatic system and allows for further structural modifications to optimize potency and selectivity [16] [19]. The distinctive architecture enables the compound to maintain high binding affinity while avoiding interactions that would lead to inhibition of wild-type Epidermal Growth Factor Receptor, thereby reducing potential toxicity [16] [19]. This selective binding profile is attributed to the precise geometric arrangement of functional groups within the mono-anilino-pyrimidine framework [16] [19].

Molecular Architecture and Domain Organization

The Epidermal Growth Factor Receptor is encoded by a gene located on chromosome 7p12-14 and consists of 1,210 amino acids with a molecular mass of approximately 134 kilodaltons [5]. The protein exhibits a modular architecture comprising distinct functional domains that work in concert to facilitate ligand recognition, signal transmission, and downstream pathway activation [1] [2].

The extracellular region of Epidermal Growth Factor Receptor spans amino acids 25-645 and is organized into four distinct subdomains designated as Domain I (L1), Domain II (CR1), Domain III (L2), and Domain IV (CR2) [5] [2]. Domains I and III are leucine-rich regions characterized by β-helix structures that serve as the primary ligand-binding domains, forming the recognition sites for Epidermal Growth Factor and related growth factors [5] [2]. These domains create a C-shaped configuration that accommodates ligand binding through multiple interaction sites. Domain I interacts with the B loop of Epidermal Growth Factor through hydrophobic contacts involving Leucine 14, Tyrosine 45, Leucine 69, and Leucine 98, while also forming hydrogen bonds with residues 16-18 in a parallel β-sheet arrangement [5]. Domain III provides additional binding sites where the A loop of Epidermal Growth Factor establishes hydrophobic interactions with Valine 350 and Phenylalanine 357, and Arginine 41 forms a critical salt bridge with Aspartate 355 [5].

Domains II and IV represent cysteine-rich regions stabilized by multiple disulfide bonds [5] [2]. Domain II contains the essential dimerization arm that mediates receptor-receptor interactions during homo- and heterodimerization with other ErbB family members [5] [2]. This domain plays a pivotal role in the conformational changes that occur upon ligand binding, transitioning from a tethered, auto-inhibited state to an extended, dimerization-competent configuration [2]. Domain IV functions primarily in receptor stabilization and contributes to higher-order multimerization processes that are required for full receptor activation [6].

Transmembrane and Intracellular Domains

The transmembrane domain encompasses approximately 22 amino acids (646-668) and serves as a critical conduit for signal transmission from the extracellular to the intracellular compartments [5]. This domain undergoes conformational changes during receptor activation, including rotational movements that are essential for proper kinase domain orientation [7]. Nuclear magnetic resonance studies have revealed that the transmembrane domain possesses two distinct interaction surfaces located approximately 140 degrees apart, which facilitate the conformational transitions required for activation [7].

The juxtamembrane domain (amino acids 669-704) links the transmembrane region to the kinase domain and contains multiple regulatory elements [5]. Despite its relatively short length of 37 residues, this region harbors lysosomal and basolateral sorting motifs, a nuclear localization sequence, calmodulin-binding sites, and phosphorylation sites for Protein Kinase C and Mitogen-Activated Protein Kinase [5]. The phosphorylation of Threonine 654 within this domain has been shown to enhance kinase phosphorylation activity and modulate receptor function [5].

Kinase Domain Architecture and Catalytic Mechanism

The Epidermal Growth Factor Receptor tyrosine kinase domain exhibits the classical bilobed structure characteristic of protein kinases, comprising an N-terminal lobe and a larger C-terminal lobe [5] [8]. The N-lobe consists of five β-sheet strands (β1-5) and the regulatory αC-helix spanning residues 729-744, while the C-lobe contains five α-helices (αE, αF, αG, αH, and αI) [5]. The ATP-binding site is positioned in the cleft between these two lobes, beneath a highly conserved glycine-rich phosphate-binding loop that connects β1 and β2 in the N-lobe [5].

A critical feature of Epidermal Growth Factor Receptor kinase activation involves the formation of an asymmetric dimer of kinase domains, wherein one kinase domain functions as an allosteric activator of its partner [6] [7]. In this asymmetric configuration, the C-lobe of the "activator kinase" interacts with the N-lobe of the "receiver kinase," stabilizing the receiver in an active conformation [6]. This mechanism differs fundamentally from most other receptor tyrosine kinases and explains how Epidermal Growth Factor Receptor family members can form functional heterodimeric combinations [6].

The active state requires the formation of a critical ion pair between the conserved Glutamate 738 in the αC-helix and Lysine 721 in the β3 strand, which properly orients the ATP substrate [5]. The C-lobe contributes essential catalytic elements, including the DFG motif (Aspartate 812-Phenylalanine 813-Glycine 814) and the catalytic loop (Aspartate 812-Asparagine 818) [5]. Aspartate 812 directly participates in the phosphoryl transfer reaction by interacting with the attacking hydroxyl group of substrate tyrosine residues, while Asparagine 818 provides stabilizing hydrogen bond interactions [5].

Ligand Recognition and Receptor Activation

The Epidermal Growth Factor Receptor responds to a family of at least seven distinct ligands, including Epidermal Growth Factor, Transforming Growth Factor α, Amphiregulin, Betacellulin, Epigen, Epiregulin, and Heparin-Binding Epidermal Growth Factor-like Growth Factor [2] [9]. Each ligand contains a conserved Epidermal Growth Factor-like core domain of approximately 60 amino acids that is sufficient for biological activity [2]. Interestingly, a subset of these ligands (Betacellulin, Epiregulin, and Heparin-Binding Epidermal Growth Factor-like Growth Factor) can also activate ErbB4, classifying them as bispecific ligands [2].

Ligand binding induces dramatic conformational changes in the extracellular domain, converting the receptor from a tethered, auto-inhibited monomer to an extended, dimerization-competent form [2] [7]. This conformational transition exposes the dimerization arm in Domain II, enabling receptor-receptor interactions and the formation of stable dimeric complexes [2]. The ligand-induced dimerization brings the intracellular kinase domains into proximity, facilitating the formation of asymmetric kinase dimers and subsequent transautophosphorylation [6] [7].

Downstream Signaling Pathways

Activated Epidermal Growth Factor Receptor initiates multiple signaling cascades that regulate diverse cellular processes [3] [4]. The Mitogen-Activated Protein Kinase pathway represents one of the major downstream effector systems, activated through the recruitment of adaptor proteins Growth Factor Receptor-Bound Protein 2 and SHC to phosphorylated tyrosine residues on the receptor [4]. These adaptors facilitate the activation of Son of Sevenless homolog, which stimulates RAS, leading to sequential activation of RAF, Mitogen-Activated Protein Kinase Kinase, and Extracellular Signal-Regulated Kinase [4].

The Phosphatidylinositol 3-kinase/AKT pathway provides another crucial signaling branch, although Epidermal Growth Factor Receptor lacks direct Phosphatidylinositol 3-kinase docking sites [4]. Phosphatidylinositol 3-kinase activation leads to the generation of Phosphatidylinositol (3,4,5)-trisphosphate, which recruits AKT to the plasma membrane for activation by Phosphoinositide-Dependent Kinase 1 and Mechanistic Target of Rapamycin Complex 2 [4]. Activated AKT promotes cell survival by phosphorylating pro-apoptotic proteins such as BAD and FOXO transcription factors, while also stimulating Mechanistic Target of Rapamycin Complex 1 through Tuberous Sclerosis Complex 2 phosphorylation [4].

Signal Transducer and Activator of Transcription proteins, particularly Signal Transducer and Activator of Transcription 3, are directly recruited to phosphorylated receptor sites and undergo tyrosine phosphorylation, enabling their nuclear translocation and transcriptional activation [4]. Phospholipase Cγ activation leads to the hydrolysis of Phosphatidylinositol 4,5-bisphosphate, generating Inositol 1,4,5-trisphosphate and Diacylglycerol, which mobilize intracellular calcium and activate Protein Kinase C, respectively [3].

Molecular Classification of Epidermal Growth Factor Receptor Mutations

Epidermal Growth Factor Receptor mutations occur predominantly within exons 18-21, which encode the intracellular tyrosine kinase domain [10] [11]. These mutations can be systematically classified based on their structural location, functional consequences, and clinical implications. The classification system distinguishes between classical activating mutations, resistance mutations, and uncommon variants, each exhibiting distinct molecular characteristics and therapeutic sensitivities [11] [10].

L858R Epidermal Growth Factor Receptor Mutation

The L858R mutation represents one of the two most prevalent Epidermal Growth Factor Receptor alterations, accounting for approximately 39-45% of all Epidermal Growth Factor Receptor mutations in non-small cell lung cancer [12] [10]. This mutation involves a T→G nucleotide substitution in codon 858 of exon 21, resulting in the replacement of leucine with arginine at position 858 of the Epidermal Growth Factor Receptor protein [12] [10].

Structural and Molecular Mechanisms

The L858R mutation is located within the activation loop (A-loop) of the C-lobe region of the Epidermal Growth Factor Receptor kinase domain, specifically within a helical turn that normally stabilizes the inactive conformation [12] [10]. In the wild-type receptor, Leucine 858 forms crucial hydrophobic interactions with residues in the N-lobe when the kinase adopts its inactive, auto-inhibited configuration [10]. The substitution with arginine, which possesses a much larger and positively charged side chain, creates steric incompatibility with the inactive conformation, effectively "locking" the kinase domain in a constitutively active state [10].

When the kinase adopts the active conformation, the L858R substitution is stabilized by a cluster of negatively charged residues, including Glutamate 758, Aspartate 855, and Aspartate 837, which surround the positively charged arginine and further stabilize the active configuration through electrostatic interactions [10]. This stabilization mechanism explains the constitutive activation observed with this mutation and its oncogenic properties.

Functional Consequences

The L858R mutation confers several distinct functional alterations compared to wild-type Epidermal Growth Factor Receptor [13] [10]. While the mutation enhances kinase activity and promotes constitutive signaling, it paradoxically reduces the apparent affinity for ATP substrate, with the Michaelis-Menten constant for ATP increasing from approximately 5.2 μM in wild-type Epidermal Growth Factor Receptor to 148 μM in the L858R mutant [13]. This reduced ATP affinity creates a therapeutic window that can be exploited by ATP-competitive tyrosine kinase inhibitors, as the mutant receptor becomes more sensitive to competitive inhibition at physiological ATP concentrations [13].

The mutation also affects receptor dimerization and autophosphorylation patterns [12] [10]. L858R-mutant receptors exhibit enhanced dimerization propensity and altered phosphorylation site preferences compared to wild-type receptors [12]. Specifically, the L858R mutation demonstrates greater phosphorylation activation at the Tyrosine 845 site compared to other mutations, making tyrosine kinase inhibitor-mediated suppression more challenging [12].

Clinical and Therapeutic Implications

Patients harboring L858R mutations typically show high sensitivity to first- and second-generation Epidermal Growth Factor Receptor tyrosine kinase inhibitors, including gefitinib, erlotinib, and afatinib [12] [10]. However, the L858R mutation exhibits distinct clinical characteristics compared to exon 19 deletions [12] [14]. Tumors with L858R mutations are more frequently associated with co-mutations in tumor suppressor genes and demonstrate markedly shorter time to treatment failure on frontline tyrosine kinase inhibitor therapy compared to exon 19 deletions [12].

The structural location of L858R in the activation loop, distant from the ATP-binding site, may contribute to its potential for developing resistance mechanisms [12]. This contrasts with exon 19 deletions, which occur in the C-helix region of the N-lobe closer to the ATP-binding site and generally maintain higher sensitivity to tyrosine kinase inhibitors [12].

Exon 19 Deletion Mutations

Exon 19 deletions represent the most common type of Epidermal Growth Factor Receptor mutation, accounting for approximately 35-48% of all Epidermal Growth Factor Receptor alterations [15] [16] [17]. These mutations encompass a highly diverse group of in-frame deletions that vary substantially in their specific amino acid sequences, deletion boundaries, and structural consequences [15] [18].

Molecular Diversity and Classification

More than 50 distinct patterns of exon 19 deletion mutations have been documented, with deletion sizes ranging from single amino acid removals to net deletions of eight residues [15] [16]. The deletions predominantly occur within the β3-αC loop region, which connects the β3 strand to the αC-helix in the N-lobe of the kinase domain [15] [17]. The starting and ending points for these deletions most commonly involve residues Glutamate 746, Leucine 747, Alanine 750, Threonine 751, Serine 752, and Proline 753 [15].

The most prevalent exon 19 deletion, E746A750, accounts for approximately 62.9% of all exon 19 deletion variants and involves the removal of five amino acids (Glutamate 746 through Alanine 750) [15] [16] [17]. Other frequently observed variants include L747P753>S (7.4%), L747T751 (5.2%), E746S752>V (4.0%), and L747_A750>P (3.7%) [15]. Many deletions involve the simultaneous insertion of non-native amino acids, particularly serine or proline, at the deletion junction [15] [18].

Structural Mechanisms and Functional Effects

Exon 19 deletions primarily affect the β3-αC loop region, which plays a crucial role in kinase regulation [15] [17]. In the inactive state of wild-type Epidermal Growth Factor Receptor, the αC-helix adopts an outward rotated position that prevents the formation of the essential Lysine 745-Glutamate 762 ion pair required for catalytic activity [10] [17]. The β3-αC loop normally accommodates this outward rotation by providing sufficient flexibility and length [15].

Exon 19 deletions destabilize the inactive conformation by shortening the β3-αC loop, which constrains the movement of the αC-helix and prevents its outward rotation [15] [10] [17]. This constraint effectively biases the kinase toward the active conformation, where the αC-helix adopts the inward position necessary for Lysine 745-Glutamate 762 ion pair formation [10]. The shortened loop also removes steric clashes that would otherwise stabilize the inactive state [15].

Different exon 19 deletion variants exhibit distinct structural features that influence their functional properties [15]. Variants with net deletions of three amino acids, such as L747_A750>P, frequently converge on a β3-αC tight turn configuration with proline in the second position [15]. Some variants project polar residues into the ATP-binding pocket near the canonical Lysine 745-Glutamate 762 salt bridge, potentially affecting ATP binding kinetics [15].

Allele-Specific Functional Differences

Recent studies have revealed significant functional differences among individual exon 19 deletion variants that were previously considered clinically equivalent [15] [18]. The E746A750 and E746S752>V variants maintain relatively standard receptor behavior with enhanced sensitivity to tyrosine kinase inhibitors [15]. In contrast, the L747_A750>P variant exhibits unique properties, including the formation of highly active ligand-independent dimers and altered ATP kinetics [15].

The L747_A750>P variant demonstrates reduced ATP Michaelis-Menten constant values compared to other exon 19 deletions, which correlates with decreased sensitivity to certain tyrosine kinase inhibitors, particularly erlotinib and osimertinib [15] [18]. However, this variant maintains strong sensitivity to afatinib, suggesting that inhibitor selection should be tailored to specific deletion subtypes [15] [18].

Clinical Heterogeneity and Treatment Implications

The molecular diversity of exon 19 deletions translates into clinically relevant differences in treatment response and outcomes [18] [19]. While all exon 19 deletions are generally considered sensitive to Epidermal Growth Factor Receptor tyrosine kinase inhibitors, emerging evidence suggests that specific variants may exhibit differential responses to particular inhibitors [18] [19]. Some variants located in the C-helix portion of exon 19 may be undetected by routine genetic testing methods that do not cover the complete exon 19 spectrum [17].

T790M Resistance Mutation

The T790M mutation represents the most well-characterized and clinically significant resistance mechanism to first- and second-generation Epidermal Growth Factor Receptor tyrosine kinase inhibitors [13] [20]. This mutation occurs in approximately 50% of patients who develop acquired resistance to gefitinib or erlotinib and involves the substitution of methionine for threonine at amino acid position 790 [13] [20].

Gatekeeper Position and Structural Significance

Threonine 790 occupies the critical "gatekeeper" position within the ATP-binding pocket of the Epidermal Growth Factor Receptor kinase domain [13] [20]. The gatekeeper residue serves as an important determinant of inhibitor specificity and access to the ATP-binding site in protein kinases [13]. This position is strategically located at the entrance to a hydrophobic pocket adjacent to the ATP-binding site, and substitutions at this position can dramatically affect inhibitor binding and selectivity [13].

The T790M mutation involves a C→T nucleotide substitution at the second position of codon 790, resulting in the replacement of the polar, hydrogen-bonding capable threonine with the bulky, hydrophobic methionine [13] [20]. Initial mechanistic hypotheses proposed that the T790M mutation conferred resistance through steric hindrance, with the larger methionine side chain blocking access of tyrosine kinase inhibitors to their binding site [20].

Molecular Mechanism of Resistance

Contrary to the steric hindrance model, biochemical studies have revealed that the T790M mutation confers resistance primarily through altered ATP binding kinetics rather than direct steric blocking of inhibitor access [13]. Direct binding assays demonstrate that T790M mutants retain low nanomolar affinity for gefitinib, indicating that the mutation does not significantly impair inhibitor binding [13]. This finding contradicts the steric hindrance hypothesis, as a truly blocking mutation should dramatically reduce inhibitor affinity [13].

The key mechanistic insight involves the effect of T790M on ATP binding affinity [13] [21]. The L858R mutation, while activating Epidermal Growth Factor Receptor, paradoxically reduces the apparent affinity for ATP with a Michaelis-Menten constant of 148 μM compared to 5.2 μM for wild-type [13]. This reduced ATP affinity creates a therapeutic window that enables ATP-competitive inhibitors to effectively compete with ATP at physiological concentrations [13].

The T790M mutation closes this therapeutic window by restoring ATP affinity to near wild-type levels [13] [21]. In the L858R/T790M double mutant, the Michaelis-Menten constant for ATP decreases to 8.4 μM, representing more than a 17-fold increase in ATP affinity compared to the L858R single mutant [13]. This restored ATP affinity enables the double mutant to maintain signaling activity even in the presence of tyrosine kinase inhibitor concentrations that would effectively suppress the L858R single mutant [13].

Catalytic Activation Properties

In addition to its resistance-conferring properties, the T790M mutation demonstrates intrinsic oncogenic activity [13] [20]. The T790M single mutant exhibits approximately 5-fold higher catalytic activity (kcat) compared to wild-type Epidermal Growth Factor Receptor, with values of 0.137 s⁻¹ versus 0.026 s⁻¹, respectively [13]. This catalytic activation likely explains the identification of germline T790M mutations in families with hereditary predisposition to lung cancer, suggesting that T790M can function as a primary oncogenic driver independent of its resistance properties [13] [20].

The oncogenic activity of T790M is further supported by transgenic mouse studies demonstrating that lung-specific expression of T790M leads to the development of lung adenocarcinomas, albeit with longer latency compared to L858R or combined L858R/T790M mutations [13]. Similar activating mutations at the equivalent gatekeeper position have been identified in other kinases, including T315I in BCR-ABL and T338I in v-Src, suggesting a conserved role for this position in kinase regulation [13].

Clinical Detection and Therapeutic Implications

The T790M mutation can be detected using various molecular techniques, with mutant-enriched polymerase chain reaction methods demonstrating superior sensitivity compared to direct DNA sequencing [20]. T790M can exist as a minor allele before tyrosine kinase inhibitor therapy and undergoes clonal expansion under the selective pressure of treatment [20]. Some studies suggest that T790M may pre-exist in a small fraction of treatment-naïve tumors, highlighting the importance of sensitive detection methods [20].

The discovery of T790M as a resistance mechanism drove the development of third-generation Epidermal Growth Factor Receptor tyrosine kinase inhibitors specifically designed to target this mutation [20] [22]. Osimertinib and other third-generation inhibitors achieve selectivity for T790M-containing Epidermal Growth Factor Receptor through irreversible covalent binding to Cysteine 797, which circumvents the ATP affinity-based resistance mechanism [22].

Compound and Uncommon Epidermal Growth Factor Receptor Mutations

Compound and uncommon Epidermal Growth Factor Receptor mutations represent a heterogeneous group of alterations that collectively account for 10-20% of all Epidermal Growth Factor Receptor mutations [23] [24]. These mutations present significant clinical challenges due to their rarity, structural diversity, and variable responses to targeted therapies [23] [24].

Classification of Compound Mutations

Compound Epidermal Growth Factor Receptor mutations can be categorized into three distinct scenarios [10] [24]. The first category comprises classical mutations (L858R or exon 19 deletions) that co-occur with additional Epidermal Growth Factor Receptor mutations on the same allele [10]. The second category involves combinations of multiple rare Epidermal Growth Factor Receptor mutations without classical alterations [10]. The third category, which is extremely rare, includes the simultaneous presence of both L858R and exon 19 deletion mutations, typically observed in cases of multiple primary lung cancers [25].

Compound mutations account for approximately 5-15% of Epidermal Growth Factor Receptor-mutated cases [10] [26]. The frequency and composition of compound mutations vary among different populations and detection methods, with next-generation sequencing approaches revealing previously unrecognized complexity [24] [26].

Major Categories of Uncommon Mutations

Exon 18 mutations, particularly G719X substitutions, represent one of the most frequent categories of uncommon alterations [23] [24]. The G719X mutations involve substitutions of glycine 719 with alanine, serine, cysteine, or aspartic acid and account for approximately 2-4% of all Epidermal Growth Factor Receptor mutations [23]. These mutations can occur as isolated alterations or in combination with other Epidermal Growth Factor Receptor mutations, with compound variants generally showing superior responses to tyrosine kinase inhibitors [23].

Exon 20 insertions constitute another major category, accounting for approximately 1-10% of Epidermal Growth Factor Receptor mutations [23] [24]. These insertions are highly variable, ranging from 3 to 12 base pairs, and result in the insertion of 1-4 amino acids within exon 20 [23]. Most exon 20 insertions confer resistance to first-, second-, and third-generation tyrosine kinase inhibitors, though specific variants may exhibit differential sensitivities [23]. The A767V769dupASV and V769D770insASV insertions represent the most commonly observed variants [23].

S768I mutations in exon 20 account for less than 5% of Epidermal Growth Factor Receptor mutations and often occur in combination with other alterations such as G719X and L861Q [23] [24]. The L861Q mutation in exon 21 represents approximately 2-3% of Epidermal Growth Factor Receptor mutations and is located within the activation loop adjacent to the L858R position [10] [23].

Structural and Functional Characteristics

Uncommon Epidermal Growth Factor Receptor mutations exhibit diverse structural effects depending on their location and type [23] [24]. G719X mutations occur within the kinase domain and can affect ATP binding or kinase conformation [23]. The S768I substitution involves replacement of a polar serine with a hydrophobic isoleucine, potentially affecting local protein structure and function [23].

L861Q mutations substitute the hydrophobic leucine with polar glutamine within the activation loop, potentially altering loop dynamics and kinase activity [10] [23]. Molecular dynamics simulations suggest that L861Q stabilizes an active αC-in conformation through the formation of new hydrogen bonds near the C-terminal of the αC-helix [10].

The structural diversity of exon 20 insertions makes generalization difficult, as different insertions can have markedly different effects on kinase structure and function [23]. Some insertions may promote the active conformation similar to classical mutations, while others may create steric constraints that affect both kinase activity and inhibitor binding [23].

Clinical Response Patterns and Treatment Strategies

The clinical management of uncommon Epidermal Growth Factor Receptor mutations requires individualized approaches based on specific mutation types [23] [24]. G719X, S768I, and L861Q mutations generally show intermediate sensitivity to first-generation tyrosine kinase inhibitors, with response rates lower than classical mutations but higher than exon 20 insertions [23].

Second-generation tyrosine kinase inhibitors, particularly afatinib, demonstrate improved efficacy against many uncommon mutations [23] [24]. Pooled analyses of afatinib trials show objective response rates of approximately 77% for compound mutations and substantial activity against G719X and L861Q variants [23] [26]. However, afatinib shows limited activity against exon 20 insertions and other resistance-associated mutations [23].

The development of targeted therapies for specific uncommon mutations represents an active area of research [24]. Amivantamab, a bispecific antibody targeting Epidermal Growth Factor Receptor and MET, has shown promising activity against exon 20 insertions and represents a new treatment paradigm for this resistant mutation class [24].

Epidermal Growth Factor Receptor Mutation-Driven Cellular Processes

Epidermal Growth Factor Receptor mutations fundamentally alter cellular behavior through the dysregulation of multiple interconnected signaling networks that govern proliferation, survival, migration, and metabolic adaptation [4] [27]. These mutational effects extend beyond simple kinase activation to encompass comprehensive reprogramming of cellular transcriptional networks, metabolic pathways, and phenotypic characteristics that collectively drive malignant transformation [4] [28].

Transcriptional Network Reorganization

Epidermal Growth Factor Receptor mutations trigger extensive reorganization of cellular transcriptional programs through both direct and indirect mechanisms [4]. The activated receptor initiates a time-dependent cascade of molecular switches that collectively control the expression of approximately 1,000 genes following growth factor stimulation [4]. This transcriptional response follows a carefully orchestrated temporal pattern comprising immediate early genes, delayed early genes, and delayed response genes [4].

The immediate early gene response begins 10-20 minutes after receptor activation and is preceded by the rapid turnover of 24 immediately downregulated microRNAs [4]. These microRNAs normally function to suppress the expression of immediate early genes such as FOS and EGR1 in growth-arrested cells, effectively preventing inappropriate cell cycle entry [4]. The rapid degradation of these regulatory microRNAs removes this suppression, enabling the coordinate upregulation of immediate early genes that encode transcription factors essential for progression through the cell cycle [4].

A complementary set of 22 immediately upregulated microRNAs becomes induced by Epidermal Growth Factor during the initiation of cellular migration [4]. One key member of this group, miR-15b, targets the 3' untranslated region of Metastasis Suppressor Protein 1, creating a regulatory circuit that promotes cellular motility [4]. Clinical studies demonstrate an inverse correlation between high miR-15b expression and low Metastasis Suppressor Protein 1 expression in aggressive basal subtype breast cancers, with low Metastasis Suppressor Protein 1 correlating with poor patient prognosis [4].

Delayed Gene Expression Programs

The delayed early gene response occurs approximately 2 hours after Epidermal Growth Factor Receptor activation and includes several genes that function as suppressors of the immediate early response [4]. This creates a regulatory feedback loop that prevents excessive or prolonged activation of proliferative signals [4]. Many delayed early genes are consistently downregulated across various tumor types, suggesting that their loss contributes to the sustained proliferative signaling characteristic of cancer cells [4].

A third wave of gene expression changes begins approximately 2.5 hours after stimulation and reaches steady-state levels between 4 and 8 hours post-activation [4]. This delayed response wave determines long-term phenotypic acquisition and includes genes that regulate fundamental cellular processes such as migration and cytoskeletal organization [4]. Navigator-3 represents one important delayed response gene that regulates cell migration by decorating newly polymerized microtubules and enhancing directional persistence [4]. Clinical analyses reveal that low Navigator-3 expression correlates with shorter survival in breast and lung cancer patients, suggesting a tumor-suppressive role [4].

Metabolic Reprogramming

Epidermal Growth Factor Receptor mutations drive comprehensive metabolic reprogramming that supports the increased energetic and biosynthetic demands of rapidly proliferating cancer cells [28] [29]. The receptor coordinates multiple metabolic pathways through direct regulation of key metabolic enzymes and transcriptional control of metabolic gene expression [28].

Pyruvate Dehydrogenase Kinase 1 emerges as a critical metabolic target that can be exploited to overcome Epidermal Growth Factor Receptor resistance [29]. In tumor cells, Epidermal Growth Factor Receptor frequently undergoes oncogenic alterations that result in aberrant signaling, promoting cancer cell survival and metabolic adaptation [29]. The targeting of Pyruvate Dehydrogenase Kinase 1 provides a metabolic vulnerability that can circumvent Epidermal Growth Factor Receptor-mediated resistance mechanisms [29].

The Mechanistic Target of Rapamycin pathway serves as a central hub connecting Epidermal Growth Factor Receptor signaling to metabolic regulation [4]. AKT activation downstream of Epidermal Growth Factor Receptor stimulates Mechanistic Target of Rapamycin Complex 1 through phosphorylation of Tuberous Sclerosis Complex 2, leading to enhanced protein synthesis and cholesterol biosynthesis [4]. This metabolic reprogramming provides the lipids and proteins necessary for rapid cell growth and division [4].

Cellular Migration and Invasion

Epidermal Growth Factor Receptor mutations promote cellular migration and invasion through multiple coordinated mechanisms [4] [27]. The receptor drives the assembly of an immune-suppressive tumor microenvironment that facilitates invasion across tissue barriers and survival of circulating tumor cell clusters [4]. Epidermal Growth Factor Receptor mutations can participate in the expression of factors that promote epithelial-mesenchymal transition, a cellular program that enhances migratory capacity and invasive potential [30].

Paracrine signaling loops comprising tumor cells and stromal cells enable Epidermal Growth Factor Receptor to fuel metastatic progression [4]. These intercellular communication networks facilitate not only local invasion but also the survival of circulating tumor cells and the colonization of distant organs [4]. The receptor's role in metastasis extends beyond its cell-autonomous effects to encompass the modification of the tumor microenvironment in ways that support metastatic spread [4].

Cell Cycle Regulation and Apoptosis Evasion

Epidermal Growth Factor Receptor mutations fundamentally alter cell cycle control mechanisms and apoptotic responses [4] [27]. The receptor promotes cell cycle progression through the Cyclin D1-Cyclin-Dependent Kinase 4/6-Retinoblastoma Protein pathway while simultaneously suppressing cell cycle checkpoints that would normally prevent aberrant proliferation [4].

The receptor also activates multiple anti-apoptotic mechanisms [4]. AKT activation downstream of Epidermal Growth Factor Receptor inhibits apoptosis through phosphorylation of BAD and FOXO family transcription factors [4]. BAD phosphorylation prevents its interaction with anti-apoptotic BCL-2 family members, while FOXO phosphorylation leads to their nuclear exclusion and inactivation [4]. These mechanisms collectively promote cell survival even under conditions that would normally trigger apoptotic cell death [4].

Lineage-Specific Effects

The cellular origin of Epidermal Growth Factor Receptor mutations significantly influences their oncogenic effects and therapeutic response [27]. Epidermal Growth Factor Receptor demonstrates differential oncogenic capacity in distinct lung cell lineages, with lung cell lineage identity influencing both the nature of the malignant transformation and the response to targeted therapies [27].

Studies using organoid models reveal that activation of Epidermal Growth Factor Receptor mutations in distal lung cells leads to significant enrichment of genes associated with epithelial-mesenchymal transition, Hedgehog signaling, and Transforming Growth Factor β pathways [27]. These lineage-specific effects suggest that the cellular context in which Epidermal Growth Factor Receptor mutations arise determines their downstream consequences and may influence therapeutic vulnerability [27].

Molecular Basis of Epidermal Growth Factor Receptor Inhibitor Resistance

The development of resistance to Epidermal Growth Factor Receptor tyrosine kinase inhibitors represents a complex, multifaceted process involving diverse molecular mechanisms that can be broadly categorized into Epidermal Growth Factor Receptor pathway reactivation, Epidermal Growth Factor Receptor pathway bypass, and phenotypic transformation [21] [31]. Understanding these resistance mechanisms is crucial for developing effective therapeutic strategies and improving patient outcomes [32] [21].

Epidermal Growth Factor Receptor Pathway Reactivation Mechanisms

Epidermal Growth Factor Receptor pathway reactivation encompasses mechanisms that restore Epidermal Growth Factor Receptor signaling despite the presence of tyrosine kinase inhibitors [21] [31]. The T790M gatekeeper mutation represents the most extensively studied mechanism, accounting for approximately 50% of acquired resistance cases to first- and second-generation tyrosine kinase inhibitors [13] [21].

Secondary mutations beyond T790M have emerged as important resistance mechanisms, particularly following treatment with third-generation inhibitors [21] [33]. The C797S mutation occurs in approximately 20% of patients treated with osimertinib and prevents the covalent binding of third-generation inhibitors to Cysteine 797 [34] [21] [33]. This mutation effectively blocks the mechanism of action of osimertinib and other covalent inhibitors, necessitating the development of fourth-generation non-covalent inhibitors [33].

Additional rare secondary mutations have been identified through comprehensive genomic profiling of osimertinib-resistant tumors [33]. These include G796S, V802F, T725M, Q791L/H, P794S/R, L718Q/V, and L792F/H mutations, which demonstrate significantly reduced binding affinity for osimertinib [33]. Many of these mutations were absent in treatment-naïve samples, confirming their acquisition during osimertinib treatment [33].

Alternative Receptor Tyrosine Kinase Activation

The activation of alternative receptor tyrosine kinases represents a major category of bypass resistance mechanisms [21] [32]. MET amplification emerges as one of the most significant bypass mechanisms, detected in 5-22% of patients with acquired resistance to Epidermal Growth Factor Receptor tyrosine kinase inhibitors [21] [32]. MET amplification confers resistance through phosphorylation of ErbB3, resulting in activation of the Phosphatidylinositol 3-kinase/AKT pathway independent of Epidermal Growth Factor Receptor activity [21].

Hepatocyte Growth Factor, the ligand for MET, can also promote resistance through GAB1-mediated activation of the Phosphatidylinositol 3-kinase/AKT pathway [21]. High levels of Hepatocyte Growth Factor have been detected in 61% of Epidermal Growth Factor Receptor-mutant patients with progressive disease following tyrosine kinase inhibitor treatment [21]. Elevated Hepatocyte Growth Factor concentrations correlate with poor progression-free survival and overall survival in patients treated with Epidermal Growth Factor Receptor tyrosine kinase inhibitors [21].

HER2 amplification represents another significant bypass mechanism, occurring in approximately 12-13% of patients with acquired resistance [21] [35]. HER2 can heterodimerize with mutant Epidermal Growth Factor Receptor harboring both L858R and T790M mutations, and HER2 overexpression can confer resistance even to afatinib, which inhibits both Epidermal Growth Factor Receptor and HER2 kinases [21] [35]. Interestingly, HER2 amplification is found in only 1% of pre-treatment samples, suggesting its acquisition during treatment [21].

Downstream Pathway Alterations

Mutations in downstream signaling components can create resistance by maintaining pathway activity despite Epidermal Growth Factor Receptor inhibition [21] [32]. PIK3CA mutations, which encode the catalytic domain of Phosphatidylinositol 3-kinase, occur in 1-3% of non-small cell lung cancers and can coexist with Epidermal Growth Factor Receptor mutations [21]. These mutations result in continued activation of Phosphatidylinositol 3-kinase and abrogate gefitinib-induced apoptosis in Epidermal Growth Factor Receptor-mutant cell lines [21].

KRAS mutations serve as a primary resistance marker, occurring in approximately 10-30% of non-small cell lung cancer patients and being associated with smoking [32]. KRAS mutations cause constitutive activation of downstream RAS/RAF/Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase signaling, making cells independent of Epidermal Growth Factor Receptor activation [32]. Patients with KRAS mutations demonstrate poor responses to Epidermal Growth Factor Receptor tyrosine kinase inhibitors [32].

BRAF mutations represent a rare but important resistance mechanism that can reactivate Mitogen-Activated Protein Kinase signaling independent of Epidermal Growth Factor Receptor [21]. Loss of Phosphatase and Tensin Homolog expression, which normally suppresses the Phosphatidylinositol 3-kinase/AKT pathway, has been identified as a resistance mechanism in Epidermal Growth Factor Receptor-mutant models [21].

Phenotypic Transformation Mechanisms

Phenotypic transformation encompasses resistance mechanisms involving fundamental changes in cellular identity and behavior [21]. Epithelial-mesenchymal transition represents one category of phenotypic resistance, involving the acquisition of mesenchymal characteristics that can alter drug sensitivity and promote invasive behavior [21]. Cells undergoing epithelial-mesenchymal transition often exhibit reduced dependence on Epidermal Growth Factor Receptor signaling and enhanced resistance to targeted therapies [21].

Histological transformation to small cell lung cancer occurs in 2-14% of patients following acquired resistance to Epidermal Growth Factor Receptor tyrosine kinase inhibitors [21] [32]. This transformation involves a fundamental change in cellular identity, with the development of neuroendocrine characteristics and loss of adenocarcinoma features [21]. Transformed tumors typically retain the original Epidermal Growth Factor Receptor mutations but become dependent on different signaling pathways, necessitating treatment with chemotherapy regimens appropriate for small cell lung cancer [21].

Molecular Determinants of Resistance

The molecular determinants of resistance extend beyond specific mutations to include alterations in apoptotic pathways and drug metabolism [21]. Low expression of BIM, a pro-apoptotic BCL-2 family member, has been associated with reduced sensitivity to Epidermal Growth Factor Receptor tyrosine kinase inhibitors [21]. BIM plays a crucial role in mediating tyrosine kinase inhibitor-induced apoptosis, and its loss can promote cell survival despite Epidermal Growth Factor Receptor inhibition [21].

Drug efflux mechanisms and alterations in drug metabolism can also contribute to resistance [21]. Changes in the expression or activity of drug transporters can reduce intracellular drug concentrations, while alterations in drug-metabolizing enzymes can accelerate drug clearance [21]. These mechanisms may be particularly relevant for orally administered tyrosine kinase inhibitors that depend on adequate tissue penetration and sustained exposure [21].

Resistance Prevention and Therapeutic Strategies

Understanding resistance mechanisms has informed the development of combination therapeutic strategies and next-generation inhibitors [21] [36]. Fourth-generation Epidermal Growth Factor Receptor inhibitors are being developed to address C797S-mediated resistance to third-generation agents [36] [37]. These include both reversible ATP-competitive inhibitors and allosteric inhibitors that target sites distinct from the ATP-binding pocket [38] [39].

Combination approaches targeting multiple resistance pathways simultaneously represent another promising strategy [21]. These include combinations of Epidermal Growth Factor Receptor inhibitors with MET inhibitors, HER2-targeted agents, Phosphatidylinositol 3-kinase inhibitors, or immunotherapy agents [21]. The TATTON trial evaluated osimertinib in combination with durvalumab (immune checkpoint inhibitor), savolitinib (MET inhibitor), or selumetinib (Mitogen-Activated Protein Kinase Kinase inhibitor) to prevent or delay resistance development [22].

Table 1: Epidermal Growth Factor Receptor Mutation Classification and Characteristics

Mutation TypeFrequency (% of EGFR mutations)Structural LocationTKI Sensitivity
L858R (Exon 21)~39-45%Activation loop (A-Loop), C-lobeHigh (1st/2nd gen), Moderate resistance potential
Exon 19 Deletions~35-48%β3-αC loop, N-lobeHigh (1st/2nd/3rd gen)
T790M (Gatekeeper)~50% (acquired resistance)Gatekeeper position, ATP-binding siteResistant to 1st/2nd gen, Sensitive to 3rd gen
G719X (Exon 18)2-4%Various positions in exon 18Moderate (better with 2nd gen)
S768I (Exon 20)<5%Kinase domainVariable, often resistant
L861Q (Exon 21)~2-3%Activation loopModerate (better with 2nd/3rd gen)
Exon 20 Insertions1-10%Various positions in exon 20Generally resistant to 1st-3rd gen
Complex/Compound5-15%Multiple mutations combinedVariable depending on components

Table 2: Epidermal Growth Factor Receptor Protein Domain Organization and Functions

DomainAmino Acid RangePrimary FunctionKey Mutations
Extracellular Domain I (L1)25-190Ligand binding (EGF binding site 1)A265V, G574V (oncogenic)
Extracellular Domain II (CR1)191-308Dimerization arm, receptor oligomerizationP572L (oncogenic)
Extracellular Domain III (L2)309-481Ligand binding (EGF binding sites 2&3)Various rare mutations
Extracellular Domain IV (CR2)482-620Receptor stabilization, multimerizationMultimerization interface mutations
Transmembrane Domain646-668Membrane anchoring, conformational transmissionDimerization interface
Juxtamembrane Domain669-704Regulatory phosphorylation, trafficking signalsT654 phosphorylation site
Kinase Domain N-lobe712-953 (β-sheets, αC-helix)ATP binding, catalytic lysine (K745)L858R, G719X, various deletions
Kinase Domain C-lobe954-1186 (α-helices)Substrate binding, activation loop, DFG motifT790M, D855, activation loop
C-terminal Tail1187-1210Autophosphorylation sites, signaling recruitmentPhosphorylation sites (Y1068, Y1173, etc.)

Table 3: Epidermal Growth Factor Receptor Inhibitor Resistance Mechanisms

Resistance MechanismFrequency (%)MechanismTreatment Implications
T790M Gatekeeper Mutation~50% (acquired to 1st/2nd gen)Increased ATP affinity, reduced drug bindingRequires 3rd generation TKIs
C797S Mutation~20% (acquired to 3rd gen)Prevents covalent binding to C797Requires 4th generation or combination therapy
MET Amplification5-22%Alternative RTK signaling, PI3K/AKT activationMET inhibitors, combination therapy
HER2 Amplification12-13%Compensatory ErbB signalingHER2-targeted agents, combination approaches
PIK3CA Mutations1-3%PI3K pathway activation independent of EGFRPI3K/mTOR inhibitors
KRAS MutationsPrimary resistance markerDownstream pathway activationAlternative targeted therapies
Epithelial-Mesenchymal TransitionVariablePhenotypic plasticity, altered drug sensitivityCombination approaches, EMT inhibitors
Small Cell Transformation2-14%Histological transformationChemotherapy, small cell protocols
BRAF MutationsRareMAPK pathway reactivationMEK inhibitors, combination therapy

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Exact Mass

445.25901

Appearance

brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Targeting resistance in lung cancer. Cancer Discov. 2013 Dec;3(12):OF9. doi: 10.1158/2159-8290.CD-ND2013-025. Epub 2013 Nov 7. PubMed PMID: 24327718.

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